molecular formula C9H17NO2S B6499365 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione CAS No. 1488035-29-5

4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione

Cat. No. B6499365
CAS RN: 1488035-29-5
M. Wt: 203.30 g/mol
InChI Key: JWFCLYSHWYQVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione is a cyclic dione compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular formula of C7H10N2O2. This compound is of interest due to its potential applications in the synthesis of various compounds and its potential biological activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione in laboratory experiments is its relative ease of synthesis. It can be synthesized from readily available starting materials, and the reaction is relatively simple and straightforward. Additionally, this compound has a relatively low toxicity and can be handled safely in the laboratory.
A potential limitation of using this compound in laboratory experiments is its solubility. This compound is insoluble in most organic solvents, making it difficult to work with in some applications. Additionally, its low solubility may limit its use in some biological assays.

Future Directions

The potential applications of 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione are still being explored. Future research could focus on further elucidating the mechanism of action of this compound and its potential biological activity. Additionally, further studies could investigate the potential applications of this compound in the synthesis of other compounds and in biological assays. Finally, further research could investigate the potential uses of this compound in the development of new drugs or therapeutic agents.

Synthesis Methods

4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione can be synthesized by the reaction of cyclopropylamine with 1,1-dithiane in the presence of a base. The reaction proceeds in two steps. First, a cyclopropyl group is added to the nitrogen atom of the cyclopropylamine, forming an intermediate product. This intermediate product then undergoes a cyclization reaction with 1,1-dithiane to form the desired product.

Scientific Research Applications

4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione has been investigated for its potential applications in the synthesis of various compounds. It has been used as a starting material in the synthesis of a number of heterocyclic compounds, including pyrrolidines, piperidines, and other nitrogen-containing heterocycles. Additionally, it has been used as a building block in the synthesis of bioactive compounds such as N-alkylated imidazoles, imidazolium salts, and quinazolinones.

properties

IUPAC Name

N-[(1,1-dioxothian-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12)5-3-8(4-6-13)7-10-9-1-2-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFCLYSHWYQVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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